4-Amino-3-ethylphenol
Overview
Description
4-Amino-3-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and an ethyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-ethylphenol can be synthesized through several methods. One common approach involves the nitration of 3-ethylphenol followed by reduction. The nitration process introduces a nitro group at the para position relative to the hydroxyl group, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitro-3-ethylphenol. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-nitro-3-ethylphenol.
Reduction: Formation of 4-amino-3-ethylcyclohexanol.
Substitution: Formation of halogenated derivatives like 4-chloro-3-ethylphenol.
Scientific Research Applications
4-Amino-3-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of hair dyes and other cosmetic products due to its ability to impart color.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethylphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Amino-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-2-ethylphenol: The ethyl group is positioned differently on the benzene ring.
4-Amino-3-propylphenol: Contains a propyl group instead of an ethyl group.
Uniqueness: 4-Amino-3-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-amino-3-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENTDXPBYLGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546211 | |
Record name | 4-Amino-3-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-00-4 | |
Record name | 4-Amino-3-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-ethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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